5-Amino-2-(benzyloxy)pyridine-3-carboxamide

Description

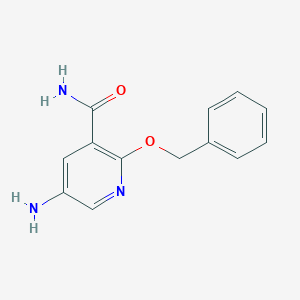

5-Amino-2-(benzyloxy)pyridine-3-carboxamide is a pyridine-derived compound featuring a benzyloxy group at the 2-position, an amino group at the 5-position, and a carboxamide substituent at the 3-position. Its structure combines aromatic and amide functionalities, which may influence its physicochemical properties, such as solubility, stability, and intermolecular interactions.

Properties

Molecular Formula |

C13H13N3O2 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

5-amino-2-phenylmethoxypyridine-3-carboxamide |

InChI |

InChI=1S/C13H13N3O2/c14-10-6-11(12(15)17)13(16-7-10)18-8-9-4-2-1-3-5-9/h1-7H,8,14H2,(H2,15,17) |

InChI Key |

QWYOLEKFGZZPSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=N2)N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(benzyloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Amidation and Carboxamide Reactivity

The carboxamide group in this compound participates in hydrolysis and amide bond formation :

-

Hydrolysis : Under acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the carboxamide undergoes hydrolysis to form 5-amino-2-(benzyloxy)pyridine-3-carboxylic acid.

Example reaction: -

Amidation : Reacts with primary amines (e.g., methylamine, aniline) via coupling reagents like EDC/HOBt to yield secondary amides .

Nucleophilic Substitution at the Benzyloxy Group

The benzyloxy group undergoes O-debenzylation under catalytic hydrogenation or acidic conditions:

-

Catalytic Hydrogenation : Pd/C in methanol under H₂ (40–50 psi) removes the benzyl group, yielding 5-amino-2-hydroxypyridine-3-carboxamide .

-

Acidic Cleavage : Trifluoroacetic acid (TFA) at 120°C selectively cleaves the benzyl ether .

Amino Group Reactivity

The amino group participates in Schiff base formation and diazo coupling :

-

Schiff Bases : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines.

-

Diazo Coupling : Forms azo derivatives with diazonium salts at 0–5°C.

| Reaction Type | Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Schiff Base Formation | Benzaldehyde, EtOH, reflux | Imine derivative | Requires anhydrous conditions | |

| Diazotization | NaNO₂, HCl, 0–5°C | Azo compound | pH-sensitive reaction |

Electrophilic Aromatic Substitution

The pyridine ring undergoes nitration and sulfonation at the C4 position (meta to the amino group):

-

Nitration : HNO₃/H₂SO₄ at 50°C introduces a nitro group.

-

Sulfonation : Fuming H₂SO₄ at 100°C adds a sulfonic acid group.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 5-Amino-4-nitro-2-(benzyloxy)pyridine-3-carboxamide | 65% | |

| Sulfonation | Fuming H₂SO₄, 100°C | 5-Amino-4-sulfo-2-(benzyloxy)pyridine-3-carboxamide | 58% |

Coupling Reactions

The compound participates in Suzuki–Miyaura and Buchwald–Hartwig cross-couplings:

-

Suzuki–Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst .

-

Buchwald–Hartwig : Forms C–N bonds with aryl halides (e.g., bromobenzene) in the presence of Pd₂(dba)₃ and Xantphos .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivative | 70% | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Aryl derivative | 65% |

Reduction Reactions

The carboxamide group can be reduced to an amine using LiAlH₄ or BH₃·THF :

-

LiAlH₄ in THF reduces the amide to 5-amino-2-(benzyloxy)pyridine-3-methylamine.

-

BH₃·THF selectively reduces the carbonyl group without affecting the benzyloxy substituent.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amide Reduction | LiAlH₄, THF, reflux | 5-Amino-2-(benzyloxy)pyridine-3-methylamine | 82% | |

| Selective Reduction | BH₃·THF, RT | 5-Amino-2-(benzyloxy)pyridine-3-methanol | 75% |

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-2-(benzyloxy)pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.

Biology: In biological research, this compound may be used to study enzyme interactions and protein binding due to its structural features.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-(benzyloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide

- Structure : This compound replaces the 2-benzyloxy group with a pyrrolidinyl ring at the 5-position and introduces an N-methyl group on the carboxamide.

- Implications: The pyrrolidinyl group may enhance conformational rigidity compared to the flexible benzyloxy chain.

- Applications : Such modifications are common in kinase inhibitors, where rigid heterocycles improve selectivity.

LY2033298 (3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxamide)

- Structure: Features a thieno[2,3-b]pyridine core instead of a simple pyridine. Additional substituents include chlorine, methoxy, and cyclopropyl groups.

- The chlorine atom improves lipophilicity and metabolic stability, while the cyclopropyl group may reduce steric hindrance .

- Applications: Thienopyridine derivatives are explored in CNS disorders due to their blood-brain barrier permeability.

5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic Acid

- Structure: Substitutes the 5-amino group with a tert-butyloxycarbonyl (Boc)-protected amine and replaces the 3-carboxamide with a carboxylic acid.

- Implications : The Boc group serves as a protective moiety for amines during synthesis. The carboxylic acid enhances polarity, increasing aqueous solubility but reducing membrane permeability compared to the carboxamide .

- Applications : Carboxylic acid derivatives are often intermediates in prodrug development.

5-Amino-3-Methyl-Pyrrolidine-2-Carboxylic Acid

- Structure: A pyrrolidine ring replaces the pyridine core, with amino and methyl groups at the 5- and 3-positions, respectively, and a carboxylic acid at the 2-position.

- Implications : The saturated pyrrolidine ring introduces stereochemical complexity and flexibility, which can influence binding to chiral biological targets. The carboxylic acid enables ionic interactions, unlike the neutral carboxamide .

- Applications : Proline analogs like this are studied in peptide mimetics and neurotransmitter analogs.

Structural and Functional Comparison Table

Research Implications and Limitations

While structural comparisons highlight key differences in substituents and core scaffolds, the absence of direct pharmacological or spectroscopic data in the provided evidence limits mechanistic insights. For instance:

- Spectroscopic Data : Infrared (IR) or Raman spectra (as discussed in ) could clarify vibrational modes of functional groups (e.g., amide vs. carboxylic acid C=O stretches), but such data are unavailable.

Biological Activity

5-Amino-2-(benzyloxy)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Structure and Properties

This compound features a pyridine ring substituted with an amino group and a benzyloxy moiety, which enhances its lipophilicity and ability to penetrate cellular membranes. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. The benzyloxy group is believed to play a crucial role in enhancing the compound's interaction with biological targets, such as enzymes and receptors, thereby affecting their activity .

Anti-Proliferative Activity

Recent studies have investigated the anti-proliferative effects of this compound on different cancer cell lines. Notably, compounds in the same class have demonstrated potent inhibitory effects against MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) cell lines.

Efficacy Against Cancer Cell Lines

The following table summarizes the IC50 values for various derivatives related to this compound:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MDA-MB-231 | 120–130 |

| 5-Benzoyl derivative | HCT116 | 25–50 |

| 5-Benzoyl derivative | MDA-MB-231 | >85% inhibition |

| Other analogues | HCT116 | >85% inhibition |

These results indicate that modifications to the core structure can significantly enhance anti-cancer activity. For instance, compounds with a para-methoxy group exhibited increased potency compared to their unsubstituted counterparts .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized a series of thieno[2,3-b]pyridine analogues, including those with benzyloxy substitutions. These compounds were evaluated for their anti-proliferative activity using the 3H thymidine incorporation assay. The most potent compounds showed IC50 values comparable to established anti-cancer agents .

- Mechanistic Insights : Research indicates that these compounds may inhibit phosphoinositide phospholipase C (PI-PLC), disrupting lipid metabolism in cancer cells. This mechanism is crucial for inducing apoptosis and inhibiting cell growth .

- Structure-Activity Relationships : The SAR studies highlighted that the presence of bulky lipophilic groups at specific positions on the pyridine ring significantly enhances biological activity. For example, di-substituted analogues demonstrated superior efficacy compared to mono-substituted ones .

Q & A

Q. Advanced

- Catalyst Recycling : Use Fe₃O₄-based magnetic catalysts to recover expensive transition metals (e.g., Cu or Pd) .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance carboxamide formation .

- Temperature Control : Maintain 80–100°C to balance reaction rate and byproduct formation .

Which analytical techniques are critical for assessing the purity of this compound?

Q. Basic

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and ≥98% purity thresholds .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for brominated analogs .

- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

How can computational modeling predict the reactivity of this compound in biological systems?

Q. Advanced

- Docking Studies : Use PyMOL or AutoDock to simulate interactions with target proteins (e.g., kinases or GPCRs) based on the benzyloxy and carboxamide moieties .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

What safety protocols are recommended for handling this compound?

Q. Basic

- PPE : Wear nitrile gloves and goggles due to potential skin/eye irritation, as seen in structurally similar pyridine derivatives .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (WGK 3 classification suggests aquatic toxicity) .

How does the benzyloxy group influence the compound’s stability under acidic/basic conditions?

Advanced

The benzyloxy group is hydrolytically labile in strong acids (e.g., HCl) but stable in mild bases. Monitor degradation via:

- pH-Dependent HPLC : Track cleavage products at pH <2 or >10.

- TGA/DSC : Assess thermal stability shifts (e.g., melting point depression in acidic media) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.